N-(9-ethyl-9H-carbazol-3-yl)-4-nitrobenzamide
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Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-4-nitrobenzamide is a compound that belongs to the class of organic compounds known as carbazoles. Carbazoles are nitrogen-containing heterocyclic compounds that have a wide range of applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of both carbazole and nitrobenzamide moieties in this compound suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-4-nitrobenzamide typically involves the reaction of 9-ethyl-9H-carbazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbazole moiety can be oxidized to form carbazole-3,6-dione using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction of Nitro Group: N-(9-ethyl-9H-carbazol-3-yl)-4-aminobenzamide.
Oxidation of Carbazole Moiety: Carbazole-3,6-dione derivatives.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to the presence of the carbazole moiety, which is known for its antiproliferative properties.
Medicine: Explored for its antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-4-nitrobenzamide involves its interaction with various molecular targets. The carbazole moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the nitrobenzamide group can undergo bioreduction to form reactive intermediates that cause oxidative stress and damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(9-ethyl-9H-carbazol-3-yl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
9-ethyl-9H-carbazole-3-carbaldehyde: Contains a formyl group instead of a nitrobenzamide moiety.
N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-4-nitrobenzamide is unique due to the presence of both the carbazole and nitrobenzamide moieties, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-2-23-19-6-4-3-5-17(19)18-13-15(9-12-20(18)23)22-21(25)14-7-10-16(11-8-14)24(26)27/h3-13H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWHIHOJNABPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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